molecular formula C9H20N2 B8429763 2-(3-Aminopropyl)-cyclohexylamine CAS No. 29667-75-2

2-(3-Aminopropyl)-cyclohexylamine

Cat. No.: B8429763
CAS No.: 29667-75-2
M. Wt: 156.27 g/mol
InChI Key: HZLNPTRTHJTESP-UHFFFAOYSA-N
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Description

2-Piperazino-4,5-dichloronitrobenzene is a nitrobenzene derivative featuring a piperazine ring substituted at the 2-position and chlorine atoms at the 4- and 5-positions. The electron-withdrawing nitro and chlorine groups influence its reactivity, solubility, and biological activity.

Properties

CAS No.

29667-75-2

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(3-aminopropyl)cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7,10-11H2

InChI Key

HZLNPTRTHJTESP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCN)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • In contrast, quinolones (e.g., 3) feature a carboxylic acid group (–CO₂H) that contributes to antimicrobial activity via metal chelation .
  • Substituent Diversity: The quinolone derivatives (5a–m) incorporate diverse aroyl or benzenesulfonyl groups on the piperazine ring, which modulate lipophilicity and target binding. For example, 5a–m use substituents like benzyloxycarbonyl or substituted benzoyl to optimize pharmacokinetics .
2.3 Inferred Pharmacological Properties

While the evidence lacks direct biological data for 2-piperazino-4,5-dichloronitrobenzene, comparisons with quinolones (3, 5a–m) suggest:

  • Antimicrobial Potential: Quinolones derive activity from DNA gyrase inhibition. The nitro group in nitrobenzene derivatives may confer antibacterial or antiparasitic properties via nitroreductase activation, as seen in metronidazole analogs.
  • Solubility and Bioavailability: The chlorine and nitro groups in 2-piperazino-4,5-dichloronitrobenzene may reduce solubility compared to quinolones (–CO₂H enhances water solubility).

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